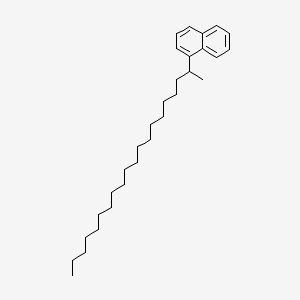

sec-Icosylnaphthalene

Description

Properties

CAS No. |

94247-62-8 |

|---|---|

Molecular Formula |

C30H48 |

Molecular Weight |

408.7 g/mol |

IUPAC Name |

1-icosan-2-ylnaphthalene |

InChI |

InChI=1S/C30H48/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(2)29-26-21-24-28-23-19-20-25-30(28)29/h19-21,23-27H,3-18,22H2,1-2H3 |

InChI Key |

IIIXUNDSGHWXBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Reaction Mechanism Elucidation in Alkylnaphthalene Synthesis

Mechanistic Studies of Electrophilic Aromatic Alkylation on Naphthalene (B1677914)

Electrophilic aromatic substitution is the fundamental reaction for attaching alkyl groups to a naphthalene ring. vedantu.com Naphthalene is more reactive than benzene (B151609) in these reactions due to the lower stabilization energy loss in the formation of the intermediate. libretexts.org The process typically involves an alkylating agent (e.g., an alkene or alkyl halide) and an acid catalyst, such as a Lewis acid (AlCl₃) or a solid acid like a zeolite. researchgate.net The reaction proceeds via the formation of an electrophile, typically a carbocation, which then attacks the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. stackexchange.comyoutube.com The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the alkylnaphthalene product. stackexchange.com

The regiochemistry of naphthalene alkylation is largely dictated by the stability of the carbocationic intermediate (sigma complex) formed during the reaction. Naphthalene has two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7).

Attack at the α-position is generally favored under kinetic control because the resulting intermediate is more stable. libretexts.orgstackexchange.com This increased stability arises from the ability to draw more resonance structures that preserve a complete benzene ring, effectively localizing the positive charge while maintaining a higher degree of aromatic character. vedantu.comlibretexts.orgstackexchange.com For instance, the intermediate for α-substitution has seven resonance structures, which more favorably preserves the aromaticity of the second ring. vedantu.com In contrast, the intermediate for β-substitution is less stable, as fewer resonance structures can be drawn that maintain a fully aromatic sextet in one of the rings. stackexchange.comyoutube.com

However, rearrangements are a common feature of Friedel-Crafts alkylation. The initially formed carbocation from the alkylating agent can rearrange to a more stable form before attacking the naphthalene ring. Furthermore, the alkylnaphthalene product itself can undergo isomerization, where the alkyl group migrates from one position to another, often driven by thermodynamic factors. google.com

Table 1: Comparison of Intermediates in Naphthalene Alkylation

| Feature | α-Substitution Intermediate | β-Substitution Intermediate |

|---|---|---|

| Kinetic Favorability | More favored | Less favored |

| Stability | More stable | Less stable |

| Resonance Structures | Can maintain a fully aromatic sextet in one ring across more resonance forms. vedantu.comstackexchange.com | Fewer resonance structures that preserve a full benzene ring. stackexchange.com |

| Typical Product | Kinetically controlled product | Thermodynamically controlled product |

The catalyst is not merely an initiator but plays a crucial role in directing the outcome of the alkylation. Catalyst-substrate interactions can significantly influence both regioselectivity and the degree of alkylation.

Solid-state catalysts like zeolites are particularly effective in controlling selectivity due to their well-defined pore structures. rsc.org This "shape-selectivity" can favor the formation of isomers that are sterically less hindered and can fit within the catalyst's channels. For example, in the dialkylation of naphthalene, zeolites like H-Mordenite and HY have been used to selectively produce 2,6-dialkylnaphthalene (2,6-DAN), a valuable monomer for high-performance polyesters. rsc.orgdicp.ac.cn The constrained environment within the zeolite pores can hinder the formation of bulkier isomers.

Modification of zeolite catalysts, for instance by incorporating bulky cations, can further refine selectivity by effectively controlling the degree of alkyl substitution. google.com The size of these cations can block access to certain sites and limit the formation of polyalkylated products. google.com In Friedel-Crafts acylation, the choice of solvent can alter catalyst-substrate interactions; for example, using nitrobenzene (B124822) as a solvent instead of carbon disulfide can change the major product from the 1-isomer to the 2-isomer. libretexts.org

Pathways to Regioselectivity on the Naphthalene Ring

Achieving high regioselectivity is critical in synthesizing specific alkylnaphthalene isomers like sec-Icosylnaphthalene. The final product distribution between α- and β-isomers is a result of a complex interplay between kinetic and thermodynamic control, steric effects, and catalyst choice.

Kinetic vs. Thermodynamic Control : As mentioned, α-substitution is kinetically favored due to a more stable intermediate. libretexts.orgstackexchange.com However, the α-product is often more sterically crowded. The β-substituted product, while formed more slowly, is often the thermodynamically more stable isomer. Under conditions that allow for equilibrium to be reached (e.g., higher temperatures, longer reaction times, presence of a strong acid catalyst that facilitates isomerization), the product distribution will favor the β-isomer. google.comstackexchange.com

Steric Hindrance : For bulky alkylating agents, such as the icosyl group, steric hindrance becomes a dominant factor. The α-position is flanked by a hydrogen atom at the peri-position (C8), which creates significant steric clash with a large incoming alkyl group. stackexchange.com This steric repulsion makes substitution at the β-position more favorable, even though the electronic preference is for the α-position. Therefore, alkylation with long-chain olefins to produce compounds like this compound predominantly yields the 2-alkylnaphthalene isomer. stackexchange.com

Control of Alkylation Degree: Mono-, Di-, and Polyalkylation

Controlling the number of alkyl groups attached to the naphthalene ring is essential for tailoring the properties of the final product, such as the viscosity of a lubricant base stock. google.com The formation of mono-, di-, and polyalkylated naphthalenes can be managed by several strategies.

One effective method is the modification of zeolite catalysts. Incorporating cations with a specific ionic radius (at least 2.5 Å) into large-pore zeolites like zeolite Y can selectively favor the production of mono-alkylated naphthalenes. google.com These bulky cations appear to physically obstruct the pores of the zeolite, preventing the larger, already mono-alkylated naphthalene molecules from re-entering to undergo further alkylation. google.comgoogle.com

Other reaction parameters also play a crucial role:

Reactant Ratio : Using a large excess of naphthalene relative to the alkylating agent favors monoalkylation by increasing the probability that the electrophile will encounter an un-substituted naphthalene molecule.

Temperature and Reaction Time : Lower temperatures and shorter reaction times generally reduce the extent of polyalkylation.

Table 2: Factors Influencing Degree of Naphthalene Alkylation

| Factor | Effect on Alkylation Degree | Mechanism |

|---|---|---|

| Catalyst Modification | Incorporation of bulky cations (radius > 2.5 Å) in zeolites favors mono-alkylation. google.com | Cations physically block catalyst pores, preventing entry of mono-alkylated products for further reaction. google.com |

| Naphthalene/Alkylating Agent Ratio | High ratio favors mono-alkylation. | Statistical probability: electrophile is more likely to react with abundant unsubstituted naphthalene. |

| Temperature | Lower temperature generally reduces polyalkylation. | Reduces overall reaction rate, including subsequent alkylation steps. |

Isomerization Mechanisms of Alkyl Side Chains

Once an alkylnaphthalene is formed, the alkyl group is not necessarily static. Under the acidic conditions often used for alkylation, the alkyl group can migrate around the naphthalene ring in a process known as isomerization. google.com This process is also catalyzed by acid catalysts, which can protonate the alkylated ring and facilitate the detachment and reattachment of the alkyl group as a carbocation.

This isomerization is a key pathway for converting a kinetically formed product into a more thermodynamically stable one. For example, a 1-alkylnaphthalene might isomerize to the less sterically hindered 2-alkylnaphthalene. The synthesis of 2,6-dialkylnaphthalene often relies on the isomerization of other dialkylated isomers to the desired, thermodynamically stable product. dicp.ac.cn

In addition to the migration of the entire alkyl group, rearrangements can also occur within the alkyl side chain itself, particularly if it is a long chain like an icosyl group. This process, analogous to carbocation rearrangements seen in other areas of organic chemistry, can lead to a mixture of isomers with different branching structures in the side chain. masterorganicchemistry.com The exact mechanism involves the formation of a carbocation on the side chain, followed by hydride or alkyl shifts to a more stable position before re-attaching to the ring or stabilizing in another manner.

Advanced Spectroscopic Characterization of Sec Icosylnaphthalene Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architectureacs.orgnih.gov

NMR spectroscopy stands as a cornerstone for elucidating the precise three-dimensional structure of organic compounds in solution. wikipedia.org By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a foundational understanding of the molecular structure of sec-Icosylnaphthalene. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, allowing for the differentiation of protons and carbons in the naphthalene (B1677914) core and the icosyl side chain. oregonstate.edulibretexts.org

In the ¹H NMR spectrum of this compound, the aromatic protons of the naphthalene ring are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.orgopenstax.org The specific splitting patterns of these signals (e.g., doublets, triplets, multiplets) would reveal the substitution pattern on the naphthalene ring. The protons of the long icosyl chain will appear in the upfield region. The benzylic proton, directly attached to the naphthalene ring and the icosyl chain, would likely appear as a multiplet around 3.0-3.5 ppm. The numerous methylene (B1212753) (-CH₂-) groups of the icosyl chain would produce a large, complex signal centered around 1.2-1.6 ppm, while the terminal methyl (-CH₃) group would exhibit a distinct triplet at approximately 0.8-0.9 ppm. libretexts.orgopenstax.org

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a distinct signal. bhu.ac.in The aromatic carbons of the naphthalene moiety would be observed in the range of 120-150 ppm. libretexts.org The carbon of the benzylic C-H group would be shifted downfield due to its attachment to the aromatic ring. The carbons within the aliphatic icosyl chain would resonate in the upfield region of the spectrum, typically between 10 and 40 ppm. bhu.ac.in

Table 1: Predicted ¹H NMR Chemical Shifts for a Representative sec-Alkylnaphthalene

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Naphthalene) | 7.0 - 9.0 | Multiplets |

| Benzylic (-CH-) | 3.0 - 3.5 | Multiplet |

| Methylene (-CH₂-) | 1.2 - 1.6 | Broad Multiplet |

| Terminal Methyl (-CH₃) | 0.8 - 0.9 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative sec-Alkylnaphthalene

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (Naphthalene) | 120 - 150 |

| Benzylic (-CH-) | 40 - 50 |

| Aliphatic Chain (-CH₂-) | 10 - 40 |

| Terminal Methyl (-CH₃) | ~14 |

While 1D NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. wikipedia.org Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for assembling the molecular puzzle of this compound. youtube.comsdsu.edu

A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, this would allow for the unambiguous assignment of protons within the naphthalene ring system and the tracing of the connectivity along the icosyl side chain, from the benzylic proton to the terminal methyl group.

The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. wikipedia.org Each cross-peak in an HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, providing definitive ¹H-C one-bond correlations. emerypharma.com This is crucial for assigning the carbon signals in the often-crowded aliphatic region of the ¹³C NMR spectrum of this compound.

The synthesis of this compound can be monitored in real-time using in-situ NMR spectroscopy. This powerful technique allows for the observation of reactants being consumed and products being formed directly in the reaction vessel. libretexts.org By acquiring NMR spectra at various time points during the reaction, it is possible to identify transient intermediates, understand reaction kinetics, and optimize reaction conditions. For instance, in a Friedel-Crafts alkylation reaction to produce this compound, in-situ NMR could track the disappearance of the starting materials (naphthalene and an icosyl-containing electrophile) and the concurrent appearance of the signals corresponding to the this compound product, providing insights into the reaction mechanism and potential side products. copernicus.orgysu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.gov

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. whitman.edu

Gas chromatography is an ideal technique for separating volatile and thermally stable compounds like this compound from a mixture. ysu.edu When coupled with a mass spectrometer (GC/MS), it allows for the separation of different isomers of this compound (e.g., substitution at the 1- or 2-position of the naphthalene ring) and their individual mass spectral analysis. The retention time in the gas chromatograph provides a characteristic identifier for each isomer, while the mass spectrum confirms its molecular weight and provides structural clues through its fragmentation pattern. researchgate.net

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely be dominated by cleavage at the benzylic position, which is the C-C bond beta to the naphthalene ring. whitman.edu This would result in a stable benzylic cation, which would be a major fragment in the spectrum. Further fragmentation of the icosyl chain would lead to a series of smaller alkyl fragments.

Table 3: Predicted Key Fragmentation Ions in the GC/MS of this compound

| m/z | Proposed Fragment Identity |

| 408 | [C₃₀H₄₈]⁺ (Molecular Ion) |

| 141 | [C₁₁H₉]⁺ (Naphthylmethyl cation) |

| 128 | [C₁₀H₈]⁺ (Naphthalene radical cation) |

| Various | Alkyl chain fragments |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govnih.gov By measuring the m/z value to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. acs.org For this compound, HRMS would confirm the elemental composition as C₃₀H₄₈, providing a high degree of confidence in its identification. This technique is particularly useful in complex mixtures where multiple components may have similar nominal masses. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com For a molecule like this compound, IR spectroscopy can distinguish between the aromatic naphthalene core and the aliphatic icosyl side chain.

The primary vibrational modes observed in the IR spectrum of this compound include C-H stretching and bending, as well as C=C stretching vibrations of the aromatic ring. nih.gov The presence of both sp2-hybridized carbons in the naphthalene ring system and sp3-hybridized carbons in the icosyl chain gives rise to a characteristic and complex spectrum. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution, better signal-to-noise ratio, and faster data acquisition. azooptics.com This technique is particularly useful for the analysis of complex hydrocarbon mixtures and for obtaining detailed structural information. nih.gov

In the analysis of this compound, FTIR can precisely identify the characteristic absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the icosyl group are observed just below 3000 cm⁻¹. uobabylon.edu.iq The aromatic C=C stretching vibrations within the naphthalene ring system result in a series of absorptions in the 1650-1450 cm⁻¹ region. nih.gov Bending vibrations for the aromatic C-H bonds are also prominent in the fingerprint region (below 1000 cm⁻¹). nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch | Aromatic (Naphthalene) | 3100 - 3000 |

| C-H Stretch | Aliphatic (Icosyl chain) | 3000 - 2850 |

| C=C Stretch | Aromatic (Naphthalene) | 1650 - 1450 |

| C-H Bend | Aromatic (Naphthalene) | 900 - 675 |

| C-H Bend | Aliphatic (Icosyl chain) | 1470 - 1370 |

This table presents expected ranges based on the analysis of related alkylated polycyclic aromatic hydrocarbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq For aromatic compounds like this compound, UV-Vis spectroscopy is particularly sensitive to the conjugated π-electron system of the naphthalene core. The absorption of UV or visible light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the naphthalene chromophore. Naphthalene itself exhibits a strong absorption band around 220 nm, a structured band between 250 and 300 nm, and a weaker band around 312 nm. shimadzu.comresearchgate.net The attachment of the sec-icosyl group, an auxochrome, can cause a slight red shift (bathochromic shift) of these absorption bands and may alter their fine structure due to electronic and steric effects. uobabylon.edu.iq

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Naphthalene Ring | 220 - 230 |

| π → π | Naphthalene Ring | 260 - 290 |

| π → π* | Naphthalene Ring | 310 - 325 |

This table presents expected ranges based on the known spectrum of naphthalene and the typical effects of alkyl substitution. shimadzu.comresearchgate.net

Emerging Spectroscopic Techniques for Complex Hydrocarbon Analysis

The analysis of complex hydrocarbons is continually advancing with the development of new and improved spectroscopic methods. These emerging techniques offer greater sensitivity, specificity, and the ability to analyze intricate mixtures. numberanalytics.com

One such area is the use of hyphenated techniques , which combine the separation power of chromatography with the identification capabilities of spectroscopy. numberanalytics.com For instance, Gas Chromatography coupled with Infrared (GC-IR) or Mass Spectrometry (GC-MS) allows for the separation of individual components from a complex mixture before spectroscopic analysis. numberanalytics.com

Two-dimensional infrared (2D-IR) spectroscopy is another powerful technique that can reveal dynamic information and couplings between different vibrational modes within a molecule. For a molecule like this compound, 2D-IR could provide detailed insights into the interactions between the naphthalene core and the long alkyl chain.

Furthermore, advancements in Raman spectroscopy , including techniques like Surface-Enhanced Raman Spectroscopy (SERS), provide complementary vibrational information to IR spectroscopy and can be particularly useful for analyzing trace amounts of material. azooptics.commdpi.com For complex hydrocarbon systems, these advanced methods hold the promise of more detailed and comprehensive characterization. aanda.org

Computational Chemistry and Molecular Modeling of Sec Icosylnaphthalene

Quantum Chemical Calculations for Electronic Properties and Stability

Currently, there are no specific published studies using quantum chemical calculations to determine the electronic properties and stability of sec-Icosylnaphthalene. Such studies would be invaluable for understanding its reactivity and potential applications.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

No DFT studies specifically detailing the reaction pathways and transition states for the synthesis or reactions of this compound have been found in the scientific literature. Research in this area could illuminate the mechanisms of its formation and degradation.

Prediction of Spectroscopic Signatures

While the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of many polycyclic aromatic hydrocarbons have been predicted using computational methods, specific theoretical spectra for this compound are not available. These predictions are crucial for identifying the compound in experimental samples.

Molecular Dynamics Simulations for Conformational Landscapes

The conformational landscape of the long icosyl chain attached to the naphthalene (B1677914) core is complex. However, no molecular dynamics simulations have been published that specifically explore the conformational preferences and dynamics of this compound.

Rational Catalyst Design and Optimization through Computational Approaches

Computational approaches are instrumental in designing and optimizing catalysts for specific chemical transformations. At present, there is no literature available on the rational design of catalysts specifically for the synthesis of this compound.

Theoretical Assessment of Isomerization Energetics

The position of the icosyl group on the naphthalene ring significantly influences the molecule's properties. A theoretical assessment of the energetics of different this compound isomers would be highly informative, but such a study has not yet been published.

Isomerism and Structural Diversity of Icosylnaphthalene Derivatives

Positional Isomerism on the Naphthalene (B1677914) Ring (e.g., alpha- vs. beta-substitution)

The naphthalene ring offers two distinct positions for monosubstitution: the alpha (α) positions (1, 4, 5, and 8) and the beta (β) positions (2, 3, 6, and 7). This leads to the formation of two primary positional isomers for sec-icosylnaphthalene: 1-sec-icosylnaphthalene (alpha-substituted) and 2-sec-icosylnaphthalene (beta-substituted).

The electronic properties also differ between the two isomers. The alpha-position is generally more reactive in electrophilic substitution reactions due to the greater stabilization of the carbocation intermediate through resonance. stackexchange.com However, with a large alkyl group like icosyl, steric effects often dominate, making the beta-substituted product the major product under thermodynamic control.

| Isomer | Substitution Position | Steric Hindrance |

| 1-sec-Icosylnaphthalene | Alpha (α) | Higher |

| 2-sec-Icosylnaphthalene | Beta (β) | Lower |

Isomerism within the sec-Icosyl Side Chain and its Impact on Overall Structure

The term "sec-icosyl" indicates that the naphthalene ring is attached to a secondary carbon atom within the 20-carbon icosyl chain. This allows for a variety of structural isomers depending on the point of attachment along the alkyl chain. The icosyl group can be attached at any of the secondary carbon atoms, from C2 to C10, of the icosane chain. Each of these constitutional isomers will have a different branching structure, which in turn affects the molecule's physical properties, such as boiling point, viscosity, and thermal stability.

Furthermore, each of these constitutional isomers, with the exception of attachment at the center of a symmetrical chain, will be chiral, leading to the possibility of enantiomers (R and S forms). This chirality arises from the stereocenter created at the point of attachment of the naphthalene ring to the icosyl chain. The presence of these stereoisomers adds another layer of complexity to the structural diversity of this compound.

Chromatographic Separation Techniques for Isomeric Mixtures

The separation of the various isomers of this compound is a significant analytical challenge due to their similar physical and chemical properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of long-chain alkylnaphthalenes. researchgate.net In GC, the choice of the stationary phase is critical for achieving separation. Non-polar or mid-polar stationary phases are typically used. The retention time of the isomers is influenced by their boiling points and their interaction with the stationary phase. Generally, more compact or branched isomers may have slightly lower boiling points and thus shorter retention times than their more linear counterparts. Mass spectrometry provides valuable information for the identification of the isomers based on their fragmentation patterns. researchgate.net

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the separation of less volatile or thermally labile derivatives. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, can separate isomers based on differences in their hydrophobicity. For the separation of enantiomers, chiral HPLC columns are necessary.

A study on long-chain alkylnaphthalene sodium sulfonates utilized reversed-phase ion pair chromatography to achieve separation, highlighting the potential of HPLC for analyzing such complex mixtures. sciengine.com While specific methods for this compound are not extensively documented, the principles applied to similar long-chain alkylnaphthalenes would be applicable.

| Chromatographic Technique | Principle of Separation | Application for this compound Isomers |

| Gas Chromatography (GC) | Boiling point and polarity differences | Separation of positional and constitutional isomers. |

| Mass Spectrometry (MS) | Mass-to-charge ratio and fragmentation patterns | Identification of isomers based on characteristic fragments. |

| High-Performance Liquid Chromatography (HPLC) | Polarity and hydrophobicity differences | Separation of positional and constitutional isomers. |

| Chiral HPLC | Enantioselective interactions | Separation of R and S enantiomers. |

Development of Stereoselective and Regioselective Synthetic Strategies

The controlled synthesis of specific isomers of this compound requires the development of stereoselective and regioselective methods.

Regioselective Synthesis: The primary challenge in the synthesis of this compound is to control the position of substitution on the naphthalene ring (alpha vs. beta). As mentioned earlier, Friedel-Crafts alkylation is a common method for introducing alkyl groups to aromatic rings. The regioselectivity of this reaction can be influenced by several factors:

Catalyst: The choice of Lewis acid catalyst can affect the isomer ratio.

Solvent: The polarity of the solvent can influence the stability of the reaction intermediates.

Temperature: Higher reaction temperatures tend to favor the thermodynamically more stable beta-isomer.

Nature of the Alkylating Agent: Using a long-chain olefin, such as an isomer of icosene, as the alkylating agent can lead to a mixture of sec-icosylnaphthalenes. A patent describes the preparation of long-chain alkylnaphthalenes by reacting naphthalene with C4-C22 alpha-olefins in the presence of a catalyst. google.com

Stereoselective Synthesis: The creation of a specific enantiomer (R or S) of a this compound isomer requires a stereoselective synthetic route. This could involve:

Use of a Chiral Catalyst: A chiral Lewis acid catalyst could favor the formation of one enantiomer over the other in a Friedel-Crafts type reaction.

Starting from a Chiral Precursor: An alternative approach is to start with a chiral icosanol or icosene and employ a reaction that proceeds with a known stereochemical outcome.

Resolution of a Racemic Mixture: A racemic mixture of this compound can be separated into its individual enantiomers using chiral chromatography or by reaction with a chiral resolving agent to form diastereomers that can be separated by conventional techniques.

While the development of highly selective synthetic methods for specific long-chain sec-alkylnaphthalenes is an ongoing area of research, the fundamental principles of stereoselective and regioselective synthesis provide a framework for achieving this goal.

Geochemical and Environmental Origin of Long Chain Alkylnaphthalenes

Natural Occurrence and Distribution in Sedimentary Rocks and Crude Oils

Long-chain alkylnaphthalenes are frequently identified in sedimentary rocks and crude oils across various geological ages. Their presence is a key indicator of the type of organic matter that contributed to the formation of these resources.

Key Research Findings:

Association with Higher Plants: The presence of long-chain alkylnaphthalenes in crude oils ranging from the Permian to Tertiary periods is often exclusively linked to higher plant precursors. dcceew.gov.au In contrast, related compounds like isohexylalkylbenzenes have been found in oils from the Cambrian to Tertiary, suggesting a wider range of sources including bacteria and algae. dcceew.gov.au

Indicator of Depositional Environment: The distribution and concentration of these compounds can reflect the paleoenvironment. For instance, highly concentrated C17 long-chain alkylnaphthalenes in the Irati Sea have been interpreted as evidence of algal blooms spurred by freshwater incursions. dcceew.gov.au

Maturity and Source Rock Correlation: As complex organic molecules found in crude oils and sedimentary rocks, long-chain alkylnaphthalenes are considered biomarkers. researchgate.net Their specific structures can provide valuable information about the origin, thermal maturity, and migration pathways of hydrocarbons. researchgate.net They are instrumental in correlating oils with their source rocks. researchgate.nethw.ac.uk

| Compound Class | Typical Geological Age | Inferred Precursors | Geochemical Significance |

| Long-Chain Alkylnaphthalenes | Permian to Tertiary | Higher Plants | Indicator of terrestrial input, oil-source rock correlation. |

| Isohexylalkylbenzenes | Cambrian to Tertiary | Bacteria, Algae, Higher Plants | Broader source indicator. |

| C17 Alkylnaphthalenes | Cretaceous | Algal Blooms | Paleoenvironmental indicator of freshwater influence. |

Diagenetic and Catagenetic Formation Pathways of Alkylnaphthalenes

The formation of sec-icosylnaphthalene and other long-chain alkylnaphthalenes is a result of complex chemical transformations of organic matter during burial and heating in the Earth's crust. These processes are broadly divided into diagenesis (low temperature and pressure) and catagenesis (higher temperature and pressure).

Key Research Findings:

Diagenetic Origins: Long-chain alkylnaphthalenes are proposed to be diagenetic products of alkylbenzenes. dcceew.gov.au This can occur through the ring closure of alkylated single-ring compounds or the alkylation of existing alkylbenzenes. dcceew.gov.au

Transformation of Biological Precursors: These compounds are essentially molecular fossils, retaining structural characteristics of their biological precursors. researchgate.net During diagenesis and catagenesis, biological molecules undergo significant alterations, with lipids, waxes, and polymeric materials in cell walls being more resistant and likely to form these biomarkers.

Influence of Thermal Maturity: The composition and distribution of alkylnaphthalenes can be influenced by the thermal maturity of the source rock. mdpi.com As temperature increases during catagenesis, further chemical reactions can alter the structure and isomeric distribution of these compounds.

| Geochemical Process | Temperature & Pressure | Key Transformations | Resulting Compounds |

| Diagenesis | Low | Microbial alteration, ring closure, alkylation. | Intermediate biomarker compounds. |

| Catagenesis | High | Thermal cracking, aromatization, isomerization. | Stable long-chain alkylnaphthalenes. |

Biogeochemical Transformations and Environmental Fate Mechanisms

Biogeochemical transformations involve the interplay of biological, geological, and chemical processes that affect the composition and distribution of chemical compounds in the environment. dcceew.gov.au For long-chain alkylnaphthalenes, these transformations are crucial in understanding their persistence and impact.

Key Research Findings:

Biodegradation: The abundance of certain alkylnaphthalenes in some crude oils suggests their synthesis can occur during biodegradation of other petroleum components. dcceew.gov.au However, some alkylnaphthalenes have shown resistance to biodegradation over extended periods. dcceew.gov.au

Environmental Persistence: As polycyclic aromatic hydrocarbons, long-chain alkylnaphthalenes are generally persistent in the environment due to their chemical stability. scispace.com They tend to adsorb to soil and sediment particles.

Bioaccumulation: Due to their lipophilic (fat-loving) nature, these compounds have the potential to bioaccumulate in organisms, meaning their concentration can increase up the food chain.

| Process | Description | Impact on Long-Chain Alkylnaphthalenes |

| Biodegradation | Breakdown of organic matter by microorganisms. | Can lead to the formation of some alkylnaphthalenes, while others are resistant. |

| Adsorption | Adherence to the surface of particles. | Leads to accumulation in soils and sediments. |

| Bioaccumulation | Buildup in the tissues of living organisms. | Potential for increasing concentrations in the food web. |

Analytical Methodologies for Profiling Alkylnaphthalenes in Complex Geochemical Samples

The identification and quantification of specific alkylnaphthalenes like this compound in complex mixtures such as crude oil or rock extracts require sophisticated analytical techniques.

Key Research Findings:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for analyzing alkylnaphthalenes. Gas chromatography separates the complex mixture into individual compounds, which are then identified by their mass-to-charge ratio in the mass spectrometer.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples, GCxGC provides enhanced separation and is used for detailed analysis of petroleum products, including the quantification of naphthalenes in jet fuel.

Sample Preparation: Before instrumental analysis, sample preparation techniques such as solid-phase extraction (SPE) or liquid chromatography (LC) are often employed to isolate and pre-concentrate the aromatic fraction of a sample, which includes the alkylnaphthalenes.

| Analytical Technique | Principle | Application in Alkylnaphthalene Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and polarity, followed by mass-based identification. | Primary tool for identification and quantification in geochemical samples. |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Two columns with different separation mechanisms for enhanced resolution. | Analysis of highly complex hydrocarbon mixtures. |

| Liquid Chromatography (LC) | Separation based on polarity and affinity for a stationary phase. | Used for sample fractionation and isolation of aromatic compounds prior to GC-MS analysis. |

Future Directions in Sec Icosylnaphthalene Research

Development of Green and Sustainable Synthetic Routes for Highly Branched Naphthalene (B1677914) Derivatives

The traditional synthesis of alkylnaphthalenes often involves harsh conditions and environmentally hazardous catalysts. A significant future direction is the development of greener and more sustainable synthetic methods. This involves exploring alternative catalysts and reaction media that are less toxic and more energy-efficient.

Recent research has highlighted the potential of using porous crystalline zeolites as catalysts for the alkylation of naphthalene with long-chain olefins. google.com These catalysts offer the advantage of being reusable and can be modified to enhance selectivity for specific isomers. nih.gov For instance, zeolites like HY and Hβ have been investigated for the liquid-phase alkylation of naphthalene with long-chain olefins (C11-C12), with HY showing higher activity and selectivity for mono-alkylnaphthalene. researchgate.net The modification of HY zeolite with cations such as La³⁺ and Mg²⁺ has been shown to improve catalyst activity, selectivity, and stability. researchgate.net

Future research should focus on designing zeolite catalysts with specific pore sizes and acidities to control the regioselectivity of the alkylation, favoring the formation of branched structures like sec-icosylnaphthalene. The use of ionic liquids as catalysts also presents a promising green alternative, as they can lead to high selectivity for polyalkylated naphthalenes under mild conditions. researchgate.net Furthermore, developing solvent-free reaction conditions or using biodegradable solvents will be a key step towards a truly sustainable synthesis. researchgate.net A recent development in this area is the synthesis of naphthalene-based polyaminal-linked porous polymers, which are prepared from inexpensive raw materials in a facile synthetic approach and show promise for environmental applications. nih.gov

Precision Synthesis of Stereochemically Defined this compound Isomers

The "sec-icosyl" group in this compound implies the existence of at least one stereocenter, leading to the possibility of multiple stereoisomers. These isomers can have significantly different physical and chemical properties. Therefore, a critical area for future research is the development of methods for the precision synthesis of stereochemically defined this compound isomers.

This will require the use of asymmetric catalysis, a field that has seen tremendous growth in recent years. Chiral catalysts, such as those based on rhodium(I) diene complexes, have been successfully used for the asymmetric synthesis of other chiral molecules. rsc.org The development of enantioselective methods for the synthesis of planar chiral cyclophanes using C-H arylation showcases the potential for creating complex chiral architectures. nih.gov

Future work could involve the use of chiral auxiliaries or chiral catalysts to control the stereochemistry of the alkylation reaction. For example, research into the synthesis of axially chiral aryl naphthalenes from centrally chiral precursors provides a potential pathway for achieving high levels of stereoinduction. researchgate.net The synthesis of chiral organoselenium compounds, which have shown high potential in catalytic asymmetric synthesis, could also be explored. nih.gov The ability to selectively synthesize and isolate specific stereoisomers of this compound will be paramount for understanding their structure-property relationships and for their potential application in areas requiring high molecular recognition, such as chiral chromatography or as components in advanced optical materials.

Integration of Advanced Analytical Techniques for Comprehensive Characterization

The complexity of the reaction mixtures resulting from the synthesis of highly branched alkylnaphthalenes necessitates the use of advanced analytical techniques for their comprehensive characterization. A single analytical method is often insufficient to fully elucidate the composition of these complex mixtures. astm.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile compounds, including various alkylated naphthalenes. numberanalytics.comysu.edunih.gov However, for less volatile and more complex mixtures, more advanced techniques are required. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolution and peak capacity, allowing for the separation of a larger number of components in a single analysis. numberanalytics.com

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is another essential technique, particularly for the analysis of less volatile and polar compounds. researchgate.netsciex.com The use of high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which is crucial for determining the elemental composition of unknown compounds. nih.gov Hyphenated techniques, which combine a separation method with one or more spectroscopic detection methods, are becoming increasingly important for the analysis of complex mixtures. actascientific.comresearchgate.net For instance, the online coupling of liquid chromatography with photodiode array and high-resolution mass spectrometric detection (LC-PDA-HRMS) allows for the comprehensive characterization of chemical composition and quantification of individual organic compounds. nih.gov

Future research in this area should focus on the integration of multiple analytical platforms to gain a complete picture of the isomeric and stereoisomeric composition of this compound products. This could involve the use of multidimensional chromatography techniques, such as 2D-LC/2D-GC systems, for enhanced separation and detection. diva-portal.org Furthermore, the development of new ionization techniques for mass spectrometry could improve the sensitivity and selectivity of the analysis of these complex hydrocarbon mixtures. nih.gov

Theoretical Advancements in Understanding Complex Alkylation Mechanistic Pathways

A deeper understanding of the reaction mechanisms involved in the alkylation of naphthalene is crucial for designing more efficient and selective synthetic routes. Theoretical and computational chemistry can provide valuable insights into the complex mechanistic pathways of these reactions.

Quantum-mechanical calculations can be used to model the reaction intermediates and transition states, helping to elucidate the factors that control the regioselectivity and stereoselectivity of the alkylation. libretexts.org For example, theoretical studies on the electrophilic substitution of naphthalene have shown that the 1-position is generally more reactive than the 2-position due to the greater stability of the carbocation intermediate formed during the reaction. youtube.comcutm.ac.in However, steric hindrance can play a significant role, especially with bulky alkylating agents, leading to substitution at the less sterically hindered β-position. wordpress.com

Future theoretical work should focus on developing more accurate computational models to predict the outcome of naphthalene alkylation reactions with highly branched alkylating agents like the sec-icosyl group. This includes studying the role of the catalyst in the reaction mechanism, particularly for shape-selective catalysts like zeolites. nih.gov Density functional theory (DFT) calculations can be used to investigate the electronic effects and reactant adsorptions on the active sites of catalysts. mdpi.com By combining theoretical predictions with experimental results, it will be possible to develop a comprehensive understanding of the factors that govern the synthesis of this compound and other highly branched naphthalene derivatives. This knowledge will be instrumental in the rational design of new catalysts and reaction conditions to achieve desired product distributions. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The selectivity of the naphthalene alkylation reaction is a key challenge, particularly when aiming for a specific isomer of a highly branched product like this compound. The exploration of novel catalytic systems is therefore a critical area for future research.

Zeolites have already shown great promise as shape-selective catalysts for naphthalene alkylation. google.comnih.govresearchgate.netrsc.org The pore structure of zeolites can be tailored to favor the formation of specific isomers by sterically hindering the formation of others. nih.gov For example, large-pore zeolites with 12-membered oxygen ring systems are particularly useful for this purpose. google.com The introduction of bulky cations into the zeolite structure can also increase the selectivity for mono-alkylated products. google.com

Beyond traditional zeolites, other porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) could be explored as catalysts. These materials offer a high degree of tunability in terms of their pore size, shape, and chemical functionality, which could be exploited to achieve unprecedented levels of selectivity. The use of iridium and rhodium catalysts for the peri-selective functionalization of naphthalene derivatives also opens up new possibilities for controlling the position of substitution. thieme-connect.com

Future research should focus on the design and synthesis of novel catalytic materials with precisely controlled architectures. This includes the development of hierarchical zeolites with interconnected micro- and mesopores to improve mass transport and catalyst lifetime. Furthermore, the combination of different catalytic functionalities within a single material, such as acidic and metallic sites, could enable tandem catalytic processes for the one-pot synthesis of complex naphthalene derivatives. The development of such advanced catalytic systems will be essential for the efficient and selective production of this compound and other valuable highly branched aromatic compounds.

Q & A

Q. What are the established synthetic routes for sec-Icosylnaphthalene, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves Friedel-Crafts alkylation or catalytic coupling of naphthalene derivatives with icosyl precursors. Key factors include solvent polarity (e.g., dichloromethane vs. toluene), catalyst choice (e.g., AlCl₃ for electrophilic substitution), and temperature control to minimize polyalkylation byproducts. Yield optimization requires rigorous purification via column chromatography or recrystallization, monitored by HPLC or GC-MS for purity validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological approaches include:

- Spectroscopy : NMR (¹H/¹³C) to confirm alkyl chain attachment and aromatic proton environments; FT-IR for functional group identification.

- Computational modeling : DFT calculations (e.g., Gaussian or ORCA) to predict electronic density and stability.

- X-ray crystallography for definitive structural elucidation (if single crystals are obtainable). Cross-referencing with spectral databases (e.g., SciFinder) ensures accuracy .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

Challenges include:

- Co-elution of structurally similar byproducts in chromatography.

- Low solubility in polar solvents, complicating recrystallization.

- Degradation under prolonged exposure to light or oxygen. Mitigation strategies: Use of inert atmospheres, preparative HPLC with C18 columns, and stability studies under varying storage conditions .

Advanced Research Questions

Q. How should researchers design in vivo toxicological studies to assess this compound exposure risks?

Follow these criteria to minimize bias and enhance reproducibility:

- Randomization : Use stratified randomization for animal cohorts to control for weight/age variables .

- Dose selection : Base levels on preliminary LD50 assays and EPA subchronic guidelines.

- Endpoint alignment : Link biomarkers (e.g., liver enzyme levels) to histopathological outcomes.

- Confidence assessment : Apply the "initial confidence" framework (Table C-6/C-7) to evaluate study reliability, including allocation concealment and outcome reporting .

Q. How can conflicting data on this compound’s environmental persistence be resolved?

Address contradictions via:

- Meta-analysis : Pool data from biodegradation studies (aerobic/anaerobic) and apply inconsistency metrics (e.g., I² statistics) to quantify variability .

- Source evaluation : Classify studies by indirectness factors (e.g., relevance of soil type or microbial communities to real-world scenarios) . Example table for data reconciliation:

| Study | Half-life (days) | Soil Type | Microbial Activity | Confidence Level |

|---|---|---|---|---|

| A | 120 | Loam | High | Moderate |

| B | 300 | Clay | Low | Low |

Q. What methodologies are optimal for detecting this compound in environmental matrices?

Combine:

- Sample preparation : Solid-phase extraction (SPE) for water; Soxhlet extraction for soil/sediment.

- Analytical techniques : GC-MS with electron capture detection (ECD) for trace quantification; LC-QTOF for non-targeted screening of degradation products.

- QA/QC : Spike recovery tests (85–115%) and inter-laboratory validation to address imprecision .

Q. How can researchers navigate gaps in this compound’s pharmacokinetic data?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure literature reviews:

- Population : Rodent models vs. human cell lines.

- Intervention : Oral vs. dermal exposure routes.

- Comparison : Metabolite profiles (e.g., hydroxylated derivatives).

- Outcome : Bioaccumulation factors or CYP450 inhibition. Prioritize studies with low risk of publication bias and high statistical power .

Methodological Guidance

Q. What criteria should govern the selection of this compound studies for systematic reviews?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Exclude studies with "very low" initial confidence (e.g., unblinded allocation or incomplete outcome reporting) .

- Prioritize data addressing mechanistic toxicity (e.g., DNA adduct formation) over purely descriptive reports .

Q. How should researchers analyze contradictory results in this compound’s genotoxicity assays?

Conduct sensitivity analyses to identify confounding variables:

Q. What strategies enhance the reproducibility of this compound synthesis protocols?

Adhere to MIACE standards (Minimum Information About Chemical Experiments):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.